molecular formula C8H8BrClO B055086 2-Bromo-1-(3-chlorophenyl)ethanol CAS No. 117538-45-1

2-Bromo-1-(3-chlorophenyl)ethanol

Cat. No. B055086
M. Wt: 235.5 g/mol
InChI Key: SSQKRNANOICYRX-UHFFFAOYSA-N
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Description

“2-Bromo-1-(3-chlorophenyl)ethanol” is a phenethyl alcohol derivative . It is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field . Its molecular formula is C8H8BrClO and it has a molecular weight of 235.51 .


Synthesis Analysis

The synthesis of “2-Bromo-1-(3-chlorophenyl)ethanol” involves several steps. The hydroxy ketone intermediate is used in the synthesis of this compound . It is also used in the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(3-chlorophenyl)ethanol” can be viewed using Java or Javascript . It has a molecular weight of 124.964 .


Chemical Reactions Analysis

In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .


Physical And Chemical Properties Analysis

“2-Bromo-1-(3-chlorophenyl)ethanol” is a colorless or light yellow hygroscopic liquid with relatively stable and toxic chemical properties . It should be stored in a ventilated, low-temperature, and dry warehouse and separated from oxidants, acids, and food additives .

Scientific Research Applications

  • Pharmaceutical Intermediate in Synthesis of Agonists : It is used as a pharmaceutical intermediate in the synthesis of β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

  • Key Intermediate in Asthma Medication : It serves as a key intermediate in the synthesis of L-cloprenaline, which is used for relieving asthma symptoms (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

  • Stereoinversion Studies : Research on stereoinversion of substituted 1-phenylethanols, including 1-(3-chlorophenyl)ethanol, has been conducted to explore their transformation into corresponding S-alcohols (Utsukihara et al., 2008).

  • Synthesis of Adrenergic Agents : It has been used in the synthesis of new adrenergic agents through resolution by lipase-mediated enantioselective processes (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

  • Preparation of Chiral Intermediates : The compound is essential for the preparation of chiral intermediates like (R)-3-chlorostyrene oxide, which are precursors for β3-adrenergic receptor agonists (Xia, Lin, & Chen, 2012).

  • Key Intermediate in Chemotherapeutic Drugs : It is a crucial intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs (Eixelsberger, Woodley, Nidetzky, & Kratzer, 2013).

  • Substrate in Enantioselective Microbial Reduction : The compound has been used in enantioselective microbial reduction experiments to create specific chiral forms (Hamada et al., 2001).

  • Catalytic Reductive Dechlorination : It has been subject to catalytic reductive dechlorination and detoxification studies due to its environmental and health concerns (Zhou, Wang, & Sheng, 2010).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “2-Bromo-1-(3-chlorophenyl)ethanol”. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-bromo-1-(3-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQKRNANOICYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-chlorophenyl)ethanol

Synthesis routes and methods I

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 100 mg (0.31 mmol) of n-caprylic anhydride or 61 mg (0.27 mmol) of vinyl laurate as an acylating agent was added isopropyl ether to make the total volume 1 ml. The reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 30 hours. After the termination of the reaction, the reaction system was subjected to centrifugal filtration to remove the supernatant. To the reaction system was then added another batch of 2-bromo-1-(3-chlorophenyl)ethanol, the acylating agent and diisopropyl ether to make the total volume 1 ml. The same reaction was then repeated twice. The initial rate and total activity at the various steps are set forth in Table 5. The initial rate is represented relative to that at the 1st step as 100%. Activity=total amount of converted BH/enzyme weight.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Diisopropyl ether was added to a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 20 mg of TOYOCHIMU LIP (available from Toyobo Co., Ltd.) and 0.3 mmol of each of the various acid anhydrides shown in Table 3 was to make the total volume to 1 ml. These reaction mixtures were respectively allowed to undergo reaction at a temperature of 27° C. for 98 hours. The results are set forth in Table 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 996 g of 3-chloro-α,β-dibromoethylbenzene were added 10.8 g of potassium iodide and 3.5 l of water. The mixture was then heated under reflux for 49 hours while the released free iodine was being removed. After the termination of the reaction, the reaction solution was allowed to cool to room temperature. The oil phase separated was separated and then washed with water for neutralization to give 714 g of 2-bromo-1-(3-chlorophenyl)ethanol was obtained.
Quantity
996 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol, 10 mg of Lipase QL (Meito Sangyo Co., Ltd.) and 39 mg (0.3 mmol) of propionic anhydride or 30 mg (0.36 mmol) of vinyl propionate as an acylating agent was added t-butyl methyl ether to make the total volume to 1 ml. These reaction mixtures were respectively allowed to undergo reaction at a temperature of 35° C. for 22 hours. The results are set forth in Table 4.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To 100 mg (0.4 mmol) of 2-bromo-1-(3-chlorophenyl)ethanol were added 30 mg of Lipase QL (available from Meito Sangyo Co., Ltd.) and 40 mg (0.4 mmol) of acetic anhydride. Diisopropyl ether was added to the mixture to make the total volume to 1 ml. The reaction mixture was then allowed to undergo reaction at a temperature of 35° C. for 72 hours. After the termination of the reaction, the enzyme was removed by filtration. The resulting filtrate was then concentrated under reduced pressure. The concentrated solution was analyzed by 1H-NMR. As a result, it was found that (R)-2-bromo-1-(3-chlorophenyl) ethanol and (S)-2-bromo-1-(3-chlorophenyl)ethyl acetate had been produced in a proportion of 2:3. The concentrated solution was then separated by a thin layer silica gel chromatography. As a result, (R)-2-bromo-1-(3-chlorophenyl)ethanol ([α]D20 =-25.6°, C=1.05) and (S)-2-bromo-1-(3-chlorophenyl)ethyl acetate ([α]D20 =+40.4°, C=0.60) were obtained. The optical purity of (R)-2-bromo-1-(3-chlorophenyl)ethanol thus obtained was analyzed by Chiral HPLC. The results were 100% ee.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-(3-chlorophenyl)ethanol
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Citations

For This Compound
3
Citations
R Hosseinzadeh, M Mohadjerani, S Mesgar - Journal of the Iranian …, 2019 - Springer
In this study we have combined the bioreduction of α-bromoketones using carrot root as biocatalyst and click chemistry for the preparation of enantiopure β-hydroxytriazoles in excellent …
Number of citations: 3 link.springer.com
K Tanaka, M Yasuda - Tetrahedron: Asymmetry, 1998 - Elsevier
A novel and practical synthesis of (R)-3-chlorostyrene oxide (−)-1 was achieved starting from commercially available 3-chloroethylbenzene 3. Enantiopure (−)-3-chlorostyrene …
Number of citations: 23 www.sciencedirect.com
A Goswami, RL Bezbaruah, J Goswami… - Tetrahedron …, 2000 - Elsevier
Several ω-bromoacetophenone derivatives 6a–f were reduced to (R)-(−)-2-bromo-1-(phenyl/substituted phenyl) ethanol derivatives 7a–f with whole cell biocatalysts in good yields. The …
Number of citations: 45 www.sciencedirect.com

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